molecular formula C12H7ClN2OS B5366356 (3-chloro-1-benzothiophen-2-yl)(1H-pyrazol-1-yl)methanone

(3-chloro-1-benzothiophen-2-yl)(1H-pyrazol-1-yl)methanone

Cat. No.: B5366356
M. Wt: 262.72 g/mol
InChI Key: IHJULKXSFLGMPB-UHFFFAOYSA-N
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Description

(3-chloro-1-benzothiophen-2-yl)(1H-pyrazol-1-yl)methanone is a chemical compound that features a benzothiophene ring substituted with a chlorine atom and a pyrazole ring attached via a methanone group

Properties

IUPAC Name

(3-chloro-1-benzothiophen-2-yl)-pyrazol-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2OS/c13-10-8-4-1-2-5-9(8)17-11(10)12(16)15-7-3-6-14-15/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJULKXSFLGMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)N3C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chloro-1-benzothiophen-2-yl)(1H-pyrazol-1-yl)methanone typically involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate reagent to form the pyrazole ring, resulting in the final product. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-chloro-1-benzothiophen-2-yl)(1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chlorine atom on the benzothiophene ring can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents on the benzothiophene ring.

Scientific Research Applications

(3-chloro-1-benzothiophen-2-yl)(1H-pyrazol-1-yl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-chloro-1-benzothiophen-2-yl)(1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    (3-chloro-1-benzothiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone: This compound features additional methyl groups on the pyrazole ring, which may alter its chemical and biological properties.

    (3-chloro-1-benzothiophen-2-yl)(1H-pyrazol-3-yl)methanone: The position of the pyrazole ring attachment differs, potentially affecting its reactivity and interactions with biological targets.

Uniqueness

(3-chloro-1-benzothiophen-2-yl)(1H-pyrazol-1-yl)methanone is unique due to its specific substitution pattern and the presence of both benzothiophene and pyrazole rings. This combination of structural features contributes to its distinct chemical reactivity and potential biological activities .

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